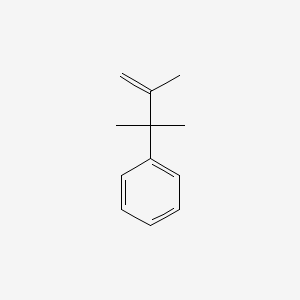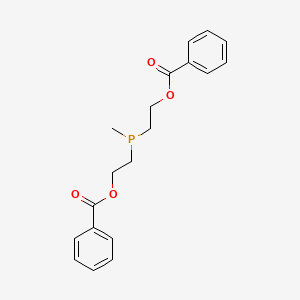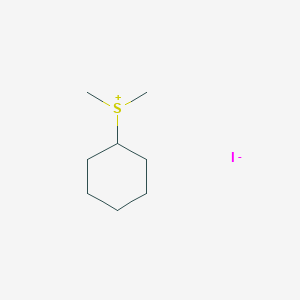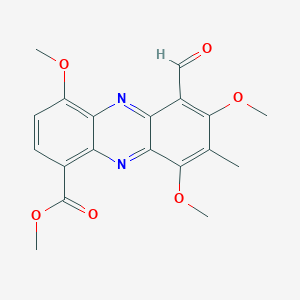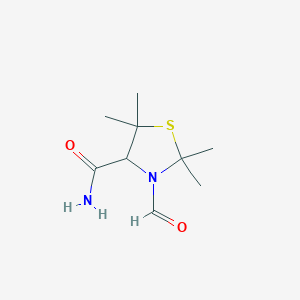
3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide is an organic compound with the molecular formula C₉H₁₅NO₃S It is a thiazolidine derivative, characterized by the presence of a formyl group at the third position, and tetramethyl substitution at the second and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide typically involves the reaction of 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid with formic acid under controlled conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the formyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: 3-Carboxy-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide.
Reduction: 3-Hydroxymethyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid
- 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxamide
- 3-Hydroxymethyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide
Uniqueness
3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide is unique due to the presence of both a formyl group and a carboxamide group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
15260-82-9 |
|---|---|
Molecular Formula |
C9H16N2O2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
3-formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C9H16N2O2S/c1-8(2)6(7(10)13)11(5-12)9(3,4)14-8/h5-6H,1-4H3,(H2,10,13) |
InChI Key |
AFKAPVCKLBSNTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(S1)(C)C)C=O)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


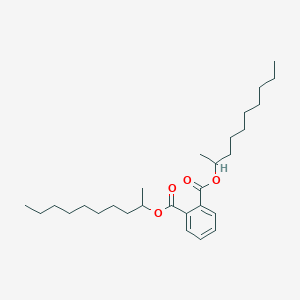
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
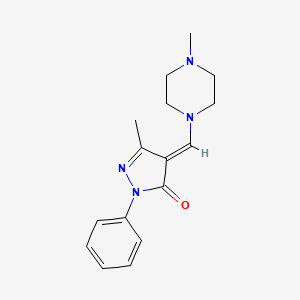
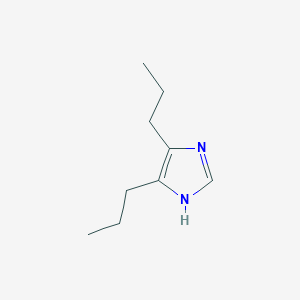

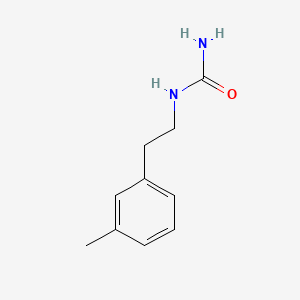

![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
